tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
Description
tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and a bromine atom attached at specific positions.
Properties
Molecular Formula |
C11H12BrN3O2 |
|---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
tert-butyl 7-bromopyrazolo[4,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(12)4-5-13-8(9)6-14-15/h4-6H,1-3H3 |
InChI Key |
LFALGSCGPVEEIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CN=C2C=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized by cyclization reactions involving hydrazines and β-ketoesters or β-diketones.
Esterification: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is employed in biological assays to study its effects on cellular processes and molecular pathways.
Chemical Biology: It serves as a probe to investigate the function of specific proteins and enzymes in biological systems.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butyl ester group play crucial roles in modulating the compound’s binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate
Uniqueness
tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the bromine atom and the tert-butyl ester group influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Biological Activity
tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate (CAS No. 230301-11-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.14 g/mol. The compound features a pyrazolo-pyridine scaffold, which is known for its versatility in drug design, particularly in targeting various biological pathways.
Biological Activity Overview
Research has indicated that derivatives of pyrazolo[4,3-b]pyridine exhibit a range of biological activities, including:
- Antitumor Activity : Compounds in this class have shown effectiveness against various cancer cell lines. For instance, the derivative exhibited an IC50 range from to against A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines, indicating potent anti-proliferative effects .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing significant inhibition of edema in rodent models. A related study highlighted that modifications to the phenyl ring increased anti-inflammatory activity by up to 74% .
- Enzyme Inhibition : The compound has demonstrated inhibitory potential against human neutrophil elastase (HNE) and other enzymes involved in inflammatory processes. SAR studies suggested that specific substitutions enhance inhibitory activity against these targets .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances binding affinity to target proteins |
| Tert-butyl Group | Improves solubility and bioavailability |
| Position of Carboxylate | Critical for interaction with biological targets |
Case Study 1: Anti-Cancer Activity
In a study evaluating various derivatives of pyrazolo[4,3-b]pyridine, the compound was tested against multiple cancer cell lines. It was found to induce apoptosis effectively and arrest the cell cycle at the G0/G1 phase. This suggests that the compound may act as a potential lead for developing new anticancer therapies .
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties revealed that this compound significantly reduced inflammation markers in vivo. The study concluded that the compound could be a candidate for treating inflammatory diseases due to its ability to inhibit key inflammatory pathways effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
